

# Mass Balance, Excretion, & Bioavailability Data

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## Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

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Parameter	Result
Total Recovery of Radioactivity	82.4% ± 6.8% of the administered dose [1]
Fecal Excretion	59.3% ± 9.7% of the dose [1]
Urinary Excretion	23.1% ± 12.3% of the dose [1]
Absolute Oral Bioavailability (F)	17.4% (90% CI: 14.1%, 21.5%) [1]
Estimated Fraction Absorbed (Fa)	44% [1]

## Detailed Experimental Protocol

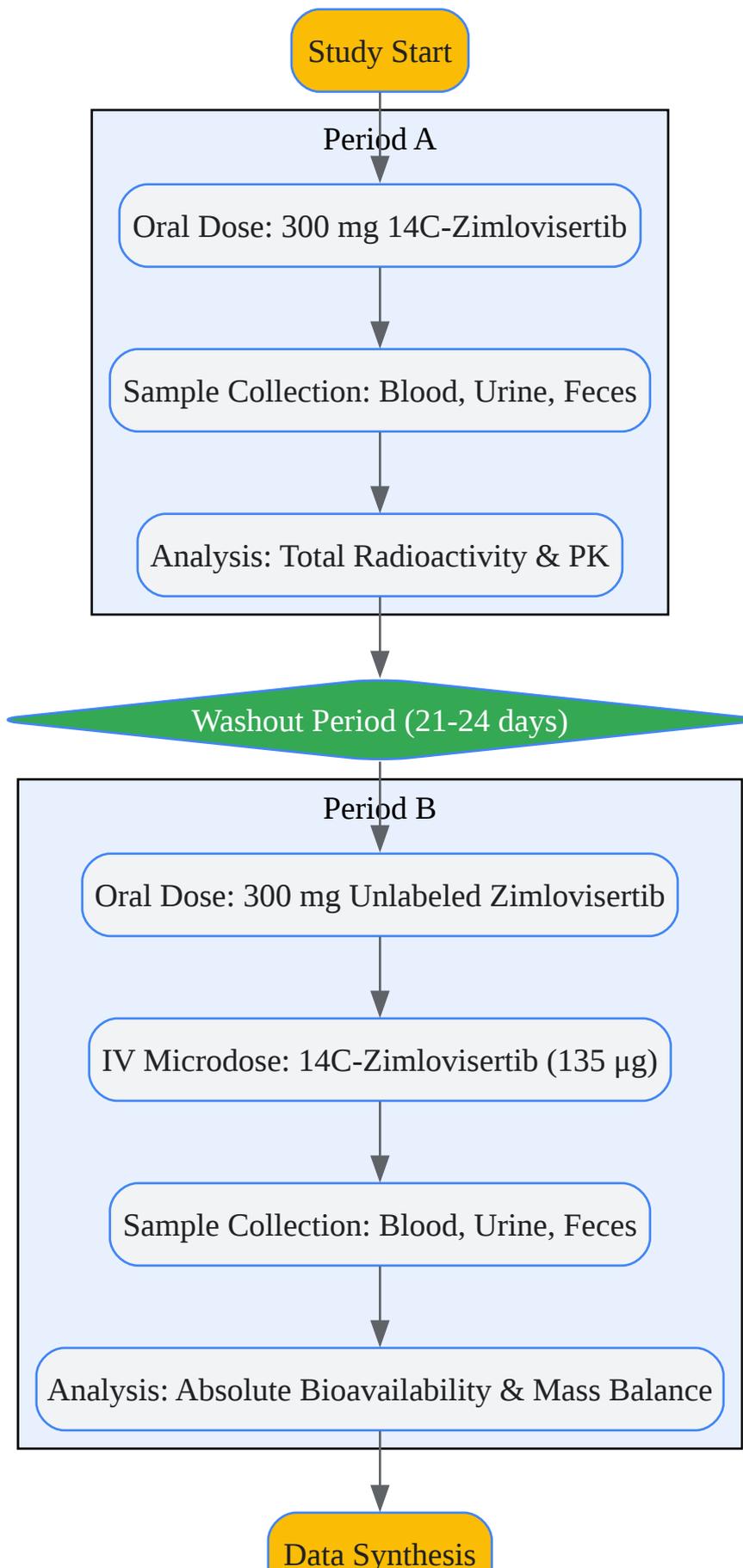
The study employed a specific design and sensitive technology to obtain these results.

- **Study Design:** This was a Phase 1, open-label, fixed-sequence, two-period, single-dose study [1].
  - **Period A:** All participants ((n=6)) received a single 300 mg oral dose of (<sup>14</sup>C)-zimlovisertib with low radioactivity (approx. 750 nCi) [1].
  - **Period B:** After a washout period, the same participants received a 300 mg unlabeled oral dose of zimlovisertib, followed by an intravenous (IV) microdose of (<sup>14</sup>C)-zimlovisertib (135 µg, approx. 750 nCi) approximately two hours later [1].
- **Key Technology – (<sup>14</sup>C)-Microtracer & AMS:** The study used an **Accelerator Mass Spectrometry (AMS)** based microtracer approach [1]. This method allows for the administration of a tiny, physiologically insignificant amount of radiolabeled compound (a microdose) while still precisely

tracking its fate in the body due to the extreme sensitivity of AMS in detecting ( $^{14}\text{C}$ ) [2]. This technology accelerates drug development by reducing the need for extensive preclinical radiation safety studies [1] [2].

- **Sample Collection & Analysis:** Blood, urine, and fecal samples were collected at multiple time points post-dose. AMS was used to measure total radioactivity, and liquid chromatography was used to profile and quantify **zimlovisertib** and its metabolites [1].

The workflow of the study is as follows:





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Figure 1: Visual summary of the two-period, fixed-sequence clinical study design.

## Interpretation of Key Findings

- **Primary Excretion Route:** The data indicates that **feces are the major route of elimination** for **zimlovisertib**-related material, accounting for nearly three-quarters of the recovered radioactivity [1].
- **Absorption vs. Bioavailability:** While the estimated fraction absorbed (44%) is moderate, the absolute oral bioavailability is low (17.4%). This indicates that a significant portion of the absorbed drug is metabolized before it can reach the systemic circulation, a process known as first-pass metabolism [1].
- **Safety Profile:** In this single-dose study, **zimlovisertib** was well-tolerated by all participants. There were no serious adverse events, severe adverse events, or discontinuations due to adverse events [1].

The ( $^{14}\text{C}$ )-microtracer approach combined with AMS analysis provided a highly efficient and informative dataset for **zimlovisertib**. The results clearly define its excretion profile and low oral bioavailability, which are critical factors for its continued clinical development.

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## References

1. A Phase 1 Study to Assess Mass Balance and Absolute ... [pmc.ncbi.nlm.nih.gov]
2. Microtracing AMS en [tno-pharma.com]

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